2-(2-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride
Overview
Description
2-(2-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride (2-CMA) is a small molecule compound that has been used in a variety of scientific research applications. It is a synthetic compound that is used as a chiral building block, as a chiral auxiliary, and as a chiral ligand. 2-CMA has been used in a variety of laboratory experiments, including synthesis, chiral resolution, and asymmetric catalysis.
Scientific Research Applications
Optimized Synthesis
A study by Wang Guo-hua (2008) focused on the optimized synthesis of Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, which is closely related to 2-(2-Chlorophenyl)-2-(methylamino)acetic acid hydrochloride. The synthesis involved reacting (+)-alpha-amino(2-chlorophenyl)acetic acid with a methanol solution of thionyl chloride, achieving a high total yield of 98% (Wang Guo-hua, 2008).
Application in Clopidogrel Synthesis
Hu Jia-peng (2012) described an improved synthesis of Clopidogrel Sulfate, utilizing (S)-methyl 2-amino-2-(2-chlorophenyl)acetate. This synthesis pathway was noted for its advantages like readily available starting material, moderate conditions, high yield, and good quality, making it suitable for industrialization (Hu Jia-peng, 2012).
Solvent Extraction of Vanadium(V)
K. S. Patel et al. (1982) explored using a derivative of this compound in the solvent extraction of Vanadium(V). This method involved forming a blue-violet complex with vanadium(V), which could be quantitatively extracted into chloroform from acetic acid solutions, offering a simple, rapid, sensitive, and selective method for vanadium determination (K. S. Patel et al., 1982).
Chemical Transformations
T. Kurihara et al. (1977) conducted a study on the reaction of 3-(o-chlorobenzylidene)-2,4-dioxopentanoic acid with hydroxylamine hydrochloride, leading to the formation of compounds closely related to this compound. This study provided insights into the chemical transformations and potential applications of these compounds (T. Kurihara et al., 1977).
Labeling with Tritium
C. Blackburn and R. Ober (1967) described the preparation and characterization of tritium-labelled 2-(o-chlorophenyl)-2-(methylamino)cyclohexanone hydrochloride, showcasing the potential use of such compounds in the study of radioactive isotopes and their distribution (C. Blackburn & R. Ober, 1967).
properties
IUPAC Name |
2-(2-chlorophenyl)-2-(methylamino)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-11-8(9(12)13)6-4-2-3-5-7(6)10;/h2-5,8,11H,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQFUONGRIQTSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1Cl)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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